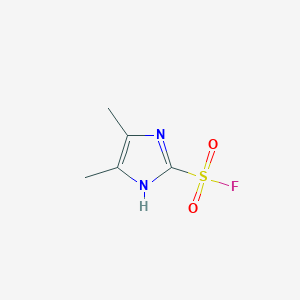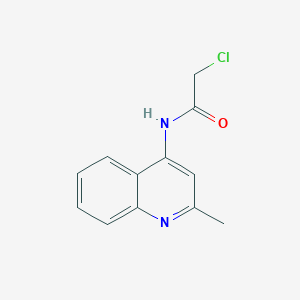
TP-472N
Vue d'ensemble
Description
Mécanisme D'action
Target of Action
TP-472N, also known as “1-(8-(2-(Cyclopropylmethoxy)phenyl)pyrrolo[1,2-a]pyrimidin-6-yl)ethanone”, is primarily targeted towards BRD7/9 . These are bromodomain-containing proteins that play a key role in chromatin remodeling and transcription control .
Mode of Action
This compound acts as a negative control probe for TP-472 . It is inactive against BRD9 at 20 µM
Biochemical Pathways
The active compound tp-472, for which this compound serves as a control, is known to interact with the bromodomain-containing proteins brd7/9 . These proteins are part of the SWI/SNF complex, which is involved in chromatin remodeling and transcription control .
Pharmacokinetics
It is soluble in dmso up to 3064 mg/mL and in ethanol up to 613 mg/mL , which may influence its bioavailability and administration route.
Result of Action
As a negative control, this compound is designed to have no significant molecular or cellular effects. It is inactive against BRD9 at concentrations of 20 µM . This lack of activity helps researchers isolate the effects of the active compound, TP-472, and confirm its specificity for BRD7/9.
Action Environment
It is recommended to be stored at -20°c , suggesting that temperature could affect its stability
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(8-(2-(Cyclopropylmethoxy)phenyl)pyrrolo[1,2-a]pyrimidin-6-yl)ethanone in lab experiments is its high selectivity for the mGluR5 receptor, which allows for the specific inhibition of this receptor without affecting other receptors. Additionally, 1-(8-(2-(Cyclopropylmethoxy)phenyl)pyrrolo[1,2-a]pyrimidin-6-yl)ethanone has been shown to be highly potent, which allows for the use of lower concentrations in experiments. However, one of the limitations of using 1-(8-(2-(Cyclopropylmethoxy)phenyl)pyrrolo[1,2-a]pyrimidin-6-yl)ethanone is its poor solubility in aqueous solutions, which can limit its applications in certain experiments.
Orientations Futures
There are several future directions for the study of 1-(8-(2-(Cyclopropylmethoxy)phenyl)pyrrolo[1,2-a]pyrimidin-6-yl)ethanone, including the development of novel mGluR5 antagonists based on 1-(8-(2-(Cyclopropylmethoxy)phenyl)pyrrolo[1,2-a]pyrimidin-6-yl)ethanone's structure, the investigation of its potential applications in the treatment of neurological disorders, and the exploration of its effects on other physiological processes. Additionally, the optimization of the synthesis method for 1-(8-(2-(Cyclopropylmethoxy)phenyl)pyrrolo[1,2-a]pyrimidin-6-yl)ethanone and the improvement of its solubility in aqueous solutions are areas that require further research.
Applications De Recherche Scientifique
TP 472N is primarily used in scientific research as a negative control for TP 472. It is utilized in studies involving bromodomain-containing proteins, particularly BRD9 and BRD7. These proteins are components of the switch/sucrose non-fermentable (SWI/SNF) complex, which plays a crucial role in chromatin remodeling and transcription control .
In addition to its use in epigenetic research, TP 472N is also part of compound libraries used for screening potential drug candidates. It helps researchers understand the specificity and selectivity of TP 472 and other related compounds .
Analyse Biochimique
Biochemical Properties
1-(8-(2-(Cyclopropylmethoxy)phenyl)pyrrolo[1,2-a]pyrimidin-6-yl)ethanone plays a significant role in biochemical reactions, particularly in the modulation of bromodomain-containing proteins BRD9 and BRD7. These proteins are involved in chromatin remodeling and gene expression regulation. The compound exhibits selective binding to BRD9 with a dissociation constant (KD) of 33 nM and to BRD7 with a KD of 340 nM . This selective interaction suggests that 1-(8-(2-(Cyclopropylmethoxy)phenyl)pyrrolo[1,2-a]pyrimidin-6-yl)ethanone can influence gene expression by modulating the activity of these bromodomains.
Cellular Effects
1-(8-(2-(Cyclopropylmethoxy)phenyl)pyrrolo[1,2-a]pyrimidin-6-yl)ethanone affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By interacting with BRD9 and BRD7, the compound can alter the transcriptional landscape of cells, leading to changes in gene expression patterns. This modulation can impact cell proliferation, differentiation, and apoptosis. Additionally, the compound’s influence on chromatin structure can affect cellular metabolism by altering the accessibility of metabolic genes .
Molecular Mechanism
The molecular mechanism of 1-(8-(2-(Cyclopropylmethoxy)phenyl)pyrrolo[1,2-a]pyrimidin-6-yl)ethanone involves its binding to the bromodomains of BRD9 and BRD7. This binding inhibits the interaction of these proteins with acetylated histones, thereby preventing the recruitment of transcriptional machinery to specific genomic loci. This inhibition can lead to changes in gene expression and downstream cellular effects. The compound’s selective binding to BRD9 and BRD7 suggests that it can be used as a tool to study the specific roles of these bromodomains in various biological processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(8-(2-(Cyclopropylmethoxy)phenyl)pyrrolo[1,2-a]pyrimidin-6-yl)ethanone have been observed to change over time. The compound is stable under standard storage conditions (2-8°C) and can be dissolved in DMSO at a concentration of 15 mg/mL . Long-term studies have shown that the compound maintains its activity over extended periods, making it suitable for in vitro and in vivo experiments. Its degradation products and their potential effects on cellular function have not been extensively studied.
Dosage Effects in Animal Models
The effects of 1-(8-(2-(Cyclopropylmethoxy)phenyl)pyrrolo[1,2-a]pyrimidin-6-yl)ethanone vary with different dosages in animal models. At lower doses, the compound has been shown to selectively inhibit BRD9 and BRD7 without causing significant toxicity. At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed . These findings suggest that careful dosage optimization is necessary to achieve the desired therapeutic effects while minimizing potential side effects.
Metabolic Pathways
1-(8-(2-(Cyclopropylmethoxy)phenyl)pyrrolo[1,2-a]pyrimidin-6-yl)ethanone is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that can be further conjugated and excreted from the body . The compound’s influence on metabolic flux and metabolite levels can provide insights into its potential therapeutic applications and toxicity profiles.
Transport and Distribution
Within cells and tissues, 1-(8-(2-(Cyclopropylmethoxy)phenyl)pyrrolo[1,2-a]pyrimidin-6-yl)ethanone is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, such as the nucleus, where it can exert its effects on chromatin structure and gene expression . The compound’s distribution profile can influence its efficacy and safety in therapeutic applications.
Subcellular Localization
The subcellular localization of 1-(8-(2-(Cyclopropylmethoxy)phenyl)pyrrolo[1,2-a]pyrimidin-6-yl)ethanone is primarily within the nucleus, where it interacts with BRD9 and BRD7. This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific nuclear compartments . The compound’s activity and function are closely linked to its subcellular localization, as its interactions with chromatin and transcriptional machinery are essential for its biological effects.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de TP 472N implique la réaction de 2-(cyclopropylméthoxy)aniline avec l'éthanone de pyrrolo[1,2-a]pyrimidine-6-yle dans des conditions spécifiques. La réaction nécessite généralement un solvant tel que le diméthylsulfoxyde (DMSO) et est réalisée à des températures contrôlées pour garantir l'obtention du produit souhaité .
Méthodes de production industrielle : La production industrielle de TP 472N suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de réactifs et de solvants de haute pureté, et les conditions de réaction sont optimisées pour un rendement et une pureté maximaux. Le produit final est purifié par chromatographie liquide haute performance (CLHP) pour atteindre une pureté d'au moins 98 % .
Analyse Des Réactions Chimiques
Types de réactions : TP 472N subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs. Il ne participe pas facilement aux réactions d'oxydation ou de réduction dans des conditions de laboratoire standard .
Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions impliquant TP 472N comprennent le diméthylsulfoxyde (DMSO) comme solvant et divers catalyseurs pour faciliter les réactions de substitution. Les réactions sont généralement effectuées à température ambiante ou à des températures légèrement élevées .
Principaux produits : Les principaux produits formés à partir des réactions impliquant TP 472N sont généralement des dérivés substitués du composé d'origine. Ces dérivés conservent la structure de base de TP 472N mais ont différents substituants attachés aux cycles phényle ou pyrimidine .
Applications de recherche scientifique
TP 472N est principalement utilisé dans la recherche scientifique comme contrôle négatif pour TP 472. Il est utilisé dans des études impliquant des protéines contenant des bromodomaines, en particulier BRD9 et BRD7. Ces protéines sont des composants du complexe switch/sucrose non-fermentable (SWI/SNF), qui joue un rôle crucial dans le remodelage de la chromatine et le contrôle de la transcription .
En plus de son utilisation dans la recherche épigénétique, TP 472N fait également partie de banques de composés utilisées pour cribler les candidats médicaments potentiels. Il aide les chercheurs à comprendre la spécificité et la sélectivité de TP 472 et d'autres composés apparentés .
Mécanisme d'action
TP 472N fonctionne comme un contrôle négatif en n'interagissant pas avec les bromodomaines cibles, spécifiquement BRD9 et BRD7. Cette inactivité permet aux chercheurs de comparer les effets de TP 472, qui est une sonde active, avec TP 472N pour déterminer la spécificité des interactions. Les cibles moléculaires de TP 472N sont les mêmes que celles de TP 472, mais TP 472N ne se lie pas à ces cibles, ce qui en fait un composé de contrôle idéal .
Comparaison Avec Des Composés Similaires
Composés similaires :
- TP 472 : Une sonde active pour les protéines contenant des bromodomaines BRD9 et BRD7.
- PHTPP : Un antagoniste sélectif du récepteur bêta des œstrogènes.
- PP121 : Un inhibiteur double de la phosphoinositide 3-kinase et de la cible mammalienne de la rapamycine .
Unicité : TP 472N est unique dans son rôle de contrôle négatif pour TP 472. Alors que TP 472 se lie activement à BRD9 et BRD7 et les inhibe, TP 472N n'interagit pas avec ces protéines, ce qui en fait un outil précieux pour valider la spécificité des effets de TP 472. Cette distinction est cruciale pour les chercheurs étudiant le rôle des bromodomaines dans divers processus biologiques .
Propriétés
IUPAC Name |
1-[8-[2-(cyclopropylmethoxy)phenyl]pyrrolo[1,2-a]pyrimidin-6-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-13(22)17-11-16(19-20-9-4-10-21(17)19)15-5-2-3-6-18(15)23-12-14-7-8-14/h2-6,9-11,14H,7-8,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDQWBZAMTQTECP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C2N1C=CC=N2)C3=CC=CC=C3OCC4CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101143826 | |
| Record name | Ethanone, 1-[8-[2-(cyclopropylmethoxy)phenyl]pyrrolo[1,2-a]pyrimidin-6-yl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101143826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2080306-24-5 | |
| Record name | Ethanone, 1-[8-[2-(cyclopropylmethoxy)phenyl]pyrrolo[1,2-a]pyrimidin-6-yl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2080306-24-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 1-[8-[2-(cyclopropylmethoxy)phenyl]pyrrolo[1,2-a]pyrimidin-6-yl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101143826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



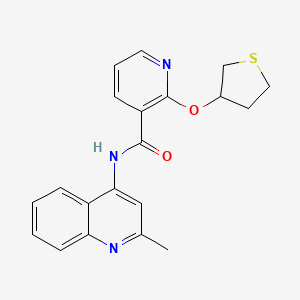

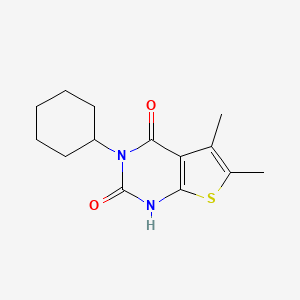
![Benzoic acid, 2-[[4-(dimethylamino)phenyl]azo]-, methyl ester](/img/structure/B1653903.png)
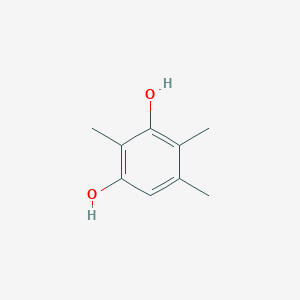

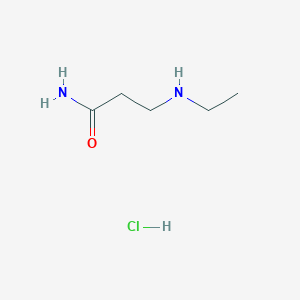
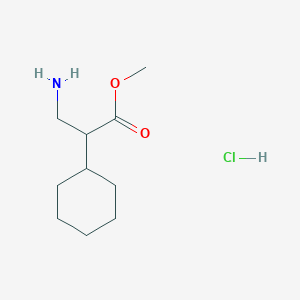
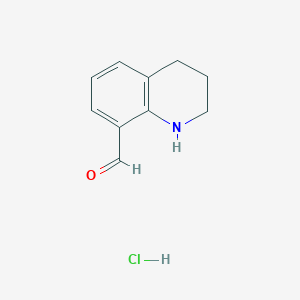
![6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine hydrochloride](/img/structure/B1653914.png)

